molecular formula C48H76O14 B601520 伊维菌素杂质 K CAS No. 74567-01-4

伊维菌素杂质 K

货号: B601520
CAS 编号: 74567-01-4
分子量: 877.1 g/mol
InChI 键: ACNNVMSFKOFXPD-LMGLRRKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is a derivative of the widely used antiparasitic agent Ivermectin. It is a process-related impurity that arises during the synthesis of Ivermectin. This compound is of significant interest due to its structural similarity to Ivermectin and its potential impact on the efficacy and safety of the final pharmaceutical product.

科学研究应用

Ivermectin Impurity K has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Ivermectin formulations.

    Biology: Studies on the biological activity of Ivermectin Impurity K help in understanding its potential effects on organisms and its role as an impurity.

    Medicine: Research on this compound aids in assessing the safety and efficacy of Ivermectin-based medications.

    Industry: In the pharmaceutical industry, controlling the levels of Ivermectin Impurity K is crucial for maintaining the quality of the final product.

作用机制

Target of Action

Ivermectin primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . It also acts as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) , disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission . Furthermore, it has been found to inhibit multidrug resistance proteins , AKT/mTOR , Wnt/TCF pathways , and cause degradation of PAK−1 (p21-activated kinase) , a major oncogenic kinase .

Mode of Action

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization . This causes paralysis and death of the parasite . Ivermectin molecules interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .

Biochemical Pathways

Ivermectin can be O-demethylated at the disaccharide moiety, undergo deglycosylation, and can be hydroxylated at the aglycone portion . It directly inhibits the NF-kb pathway, STAT-3, and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation .

Pharmacokinetics

Ivermectin is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . The plasma half-life of metabolites is about 72 hours, fourfold that of the parent drug . The kinetics of ivermectin (its elimination half-life is around a day) were somewhat disconnected from its pharmacodynamics (antiparasitic events persisting for several months after a single dose of the drug) .

Result of Action

Ivermectin exhibits antitumor activity due to its capacity to inhibit multidrug resistance proteins, AKT/mTOR, Wnt/TCF pathways and to cause degradation of PAK−1 (p21-activated kinase), a major oncogenic kinase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ivermectin. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can cause adverse effects such as bioaccumulation, microbial resistance, and even chronic toxicity that can lead to death . Therefore, the prudent use of Ivermectin is recommended to reduce negative effects on the environment .

安全和危害

Ivermectin, the parent compound, is known to be fatal if swallowed and can cause serious eye irritation . It may also damage fertility or the unborn child . Therefore, it’s important to handle Ivermectin Impurity K with care, using appropriate personal protective equipment and following safety guidelines .

生化分析

Biochemical Properties

Ivermectin Impurity K, like Ivermectin, is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . These enzymes play a key role in the oxidative metabolism of Ivermectin Impurity K into metabolites . The metabolites of Ivermectin Impurity K mainly include hydroxylated metabolites and oxidized metabolites .

Cellular Effects

Ivermectin Impurity K selectively binds to glutamate-gated chloride channels in microfilarial invertebrate muscle and nerve cells. This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization, leading to paralysis and death of the parasite.

Molecular Mechanism

The molecular mechanism of Ivermectin Impurity K involves its interaction with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits . This interaction “locks” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .

Temporal Effects in Laboratory Settings

It is known that Ivermectin, from which Ivermectin Impurity K is derived, does not have any significant effect on outcomes of COVID-19 patients and as WHO recommends, use of ivermectin should be limited to clinical trials .

Dosage Effects in Animal Models

It is known that Ivermectin, from which Ivermectin Impurity K is derived, is effective against parasites in a wide variety of hosts—including cattle, sheep, dogs, swine, and horses .

Metabolic Pathways

Ivermectin Impurity K is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . These enzymes play a key role in the oxidative metabolism of Ivermectin Impurity K into metabolites .

Transport and Distribution

Ivermectin Impurity K, like Ivermectin, is widely distributed throughout the body due to its high lipid solubility . It is suggested that P-gp (MDR1) transporter participate in Ivermectin Impurity K efflux at low drug concentration with a slow transport rate .

Subcellular Localization

It is known that Ivermectin, from which Ivermectin Impurity K is derived, is widely distributed throughout the body due to its high lipid solubility .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ivermectin Impurity K involves the partial reduction of Ivermectin. The process typically includes the use of reducing agents such as hydrogen in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure selective reduction, resulting in the formation of the desired impurity.

Industrial Production Methods: In an industrial setting, the production of Ivermectin Impurity K is managed through stringent quality control measures to monitor and limit its presence in the final product. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify this impurity during the manufacturing process.

化学反应分析

Types of Reactions: Ivermectin Impurity K undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: As mentioned, the partial reduction of Ivermectin leads to the formation of Ivermectin Impurity K.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

相似化合物的比较

    Ivermectin: The parent compound, widely used as an antiparasitic agent.

    Avermectin B1a: Another member of the avermectin family with similar antiparasitic properties.

    Milbemycin: A structurally related compound with a similar mode of action.

Uniqueness: Ivermectin Impurity K is unique due to its partial reduction state, which distinguishes it from the fully oxidized or reduced forms of Ivermectin and other related compounds. This structural difference can influence its biological activity and its behavior as an impurity in pharmaceutical formulations.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ivermectin Impurity K involves the conversion of Ivermectin to the intermediate compound, 22,23-dihydroavermectin B1a, which is then further reacted to obtain the final product, Ivermectin Impurity K.", "Starting Materials": ["Ivermectin"], "Reaction": [ "Step 1: Conversion of Ivermectin to 22,23-dihydroavermectin B1a", "React Ivermectin with sodium borohydride in the presence of methanol to obtain 22,23-dihydroavermectin B1a.", "Step 2: Conversion of 22,23-dihydroavermectin B1a to Ivermectin Impurity K", "React 22,23-dihydroavermectin B1a with trifluoroacetic acid in the presence of dichloromethane to obtain Ivermectin Impurity K." ] }

CAS 编号

74567-01-4

分子式

C48H76O14

分子量

877.1 g/mol

IUPAC 名称

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16-triene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H76O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,25-26,28-31,33-45,49-50,52H,11,16-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29?,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI 键

ACNNVMSFKOFXPD-LMGLRRKJSA-N

手性 SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

规范 SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

外观

White to Off-White Solid

熔点

153-158°C

纯度

> 95%

数量

Milligrams-Grams

同义词

3,4-Dihydro Ivermectin (Mixture of Diastereomers) ;  5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。